2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide
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Overview
Description
2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound that features a nicotinamide core substituted with a methoxy group and a thiophenyl-pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow chemistry might be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The thiophenyl moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carbonyl derivative, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for developing new drugs due to its unique structural features.
Materials Science: The compound could be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It might be employed in studies investigating its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide
- 2-methoxy-N-((2-(furan-3-yl)pyridin-3-yl)methyl)nicotinamide
- 2-methoxy-N-((2-(pyridin-3-yl)pyridin-3-yl)methyl)nicotinamide
Uniqueness
2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide is unique due to the presence of the thiophenyl-pyridinyl moiety, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methoxy-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-22-17-14(5-3-8-19-17)16(21)20-10-12-4-2-7-18-15(12)13-6-9-23-11-13/h2-9,11H,10H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHGWYHADKXTAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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